molecular formula C17H19F3N4O B13720083 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole

5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole

Cat. No.: B13720083
M. Wt: 352.35 g/mol
InChI Key: XJNXKKIIWYNQPI-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an ethylpiperazine group, a formyl group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole typically involves multiple steps. One common method involves the reaction of 1-ethylpiperazine with 2-chloro-5-chloromethylpyridine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for a few hours . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(4-Ethylpiperazin-1-YL)-4-carboxylic acid-1-phenyl-3-(trifluoromethyl)pyrazole.

    Reduction: 5-(4-Ethylpiperazin-1-YL)-4-hydroxymethyl-1-phenyl-3-(trifluoromethyl)pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19F3N4O

Molecular Weight

352.35 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H19F3N4O/c1-2-22-8-10-23(11-9-22)16-14(12-25)15(17(18,19)20)21-24(16)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3

InChI Key

XJNXKKIIWYNQPI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)C=O

Origin of Product

United States

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